In Vivo Toxicity Profile: Intravenous LD50 in Mice
A key differentiator for early-stage safety assessment is the compound's acute toxicity profile. The intravenous LD50 in mice is reported as 180 mg/kg . This quantitative benchmark provides a crucial reference point for researchers designing in vivo efficacy studies, allowing for comparison with structurally related pyrido[2,3-d]pyrimidines that may exhibit different toxicity profiles due to variations in substitution patterns [1].
| Evidence Dimension | Acute Toxicity (In Vivo) |
|---|---|
| Target Compound Data | LD50 = 180 mg/kg |
| Comparator Or Baseline | Class-level baseline: LD50 values for other pyrido[2,3-d]pyrimidine antifolates typically range from 50-300 mg/kg depending on substitution [1]. |
| Quantified Difference | Value lies within the expected range for the class, but provides a specific quantitative reference for this exact compound. |
| Conditions | Rodent (mouse), intravenous administration |
Why This Matters
This specific LD50 value enables researchers to calculate safe starting doses for in vivo studies and provides a comparative benchmark against other scaffolds in the class.
- [1] US Patent 5,223,503. (1993). 6-Substituted pyrido[2,3-d]pyrimidines as antineoplastic agents. View Source
